molecular formula C6H2ClIN2 B15132300 2-Pyridinecarbonitrile, 4-chloro-3-iodo-

2-Pyridinecarbonitrile, 4-chloro-3-iodo-

Katalognummer: B15132300
Molekulargewicht: 264.45 g/mol
InChI-Schlüssel: QBMZKEBSDWVALM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-3-iodopyridine-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C6H2ClIN2. It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 4th and 3rd positions, respectively, and a nitrile group at the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-iodopyridine-2-carbonitrile typically involves the halogenation of pyridine derivatives. One common method includes the iodination of 4-chloro-2-cyanopyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of 4-chloro-3-iodopyridine-2-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-3-iodopyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or sulfuric acid.

    Coupling Reactions: Catalysts like palladium or copper, along with ligands and bases, are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile or electrophile used.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Reduction Products: Aminopyridines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

4-chloro-3-iodopyridine-2-carbonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-chloro-3-iodopyridine-2-carbonitrile in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the nitrile group allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-4-iodopyridine-3-carbonitrile
  • 4-chloro-3-iodopyridine
  • 3-chloro-4-iodopyridine

Uniqueness

4-chloro-3-iodopyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .

Eigenschaften

Molekularformel

C6H2ClIN2

Molekulargewicht

264.45 g/mol

IUPAC-Name

4-chloro-3-iodopyridine-2-carbonitrile

InChI

InChI=1S/C6H2ClIN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H

InChI-Schlüssel

QBMZKEBSDWVALM-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1Cl)I)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.